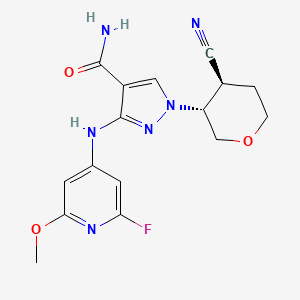
Atinvicitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic route is not fully disclosed in the available literature, but it typically involves the use of reagents such as DMSO, PEG300, and Tween-80 for solubility and reaction facilitation .
Industrial Production Methods: Industrial production methods for ATINVICITINIB are not extensively documented. the compound is available in various forms, including solid and solution, indicating that it can be produced and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ATINVICITINIB undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole ring and the attached functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include DMSO, PEG300, and Tween-80. These reagents help in dissolving the compound and facilitating various chemical reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed information on the products is not extensively available.
Scientific Research Applications
ATINVICITINIB has several potential scientific research applications, including:
Chemistry: The compound can be used in the study of pyrazole derivatives and their chemical properties.
Medicine: The compound is being investigated for its potential use in treating atopic dermatitis.
Mechanism of Action
The mechanism of action of ATINVICITINIB involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory processes. Detailed information on the exact molecular targets and pathways is not fully available .
Comparison with Similar Compounds
Properties
CAS No. |
2169273-59-8 |
|---|---|
Molecular Formula |
C16H17FN6O3 |
Molecular Weight |
360.34 g/mol |
IUPAC Name |
1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17FN6O3/c1-25-14-5-10(4-13(17)21-14)20-16-11(15(19)24)7-23(22-16)12-8-26-3-2-9(12)6-18/h4-5,7,9,12H,2-3,8H2,1H3,(H2,19,24)(H,20,21,22)/t9-,12+/m1/s1 |
InChI Key |
PRQMBGDYXWVEHE-SKDRFNHKSA-N |
Isomeric SMILES |
COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)[C@H]3COCC[C@@H]3C#N)F |
Canonical SMILES |
COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)C3COCCC3C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



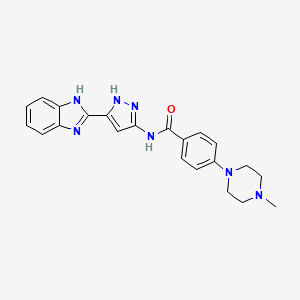

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)

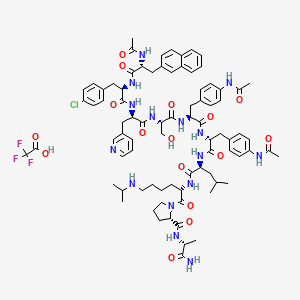
![2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid](/img/structure/B10857997.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)

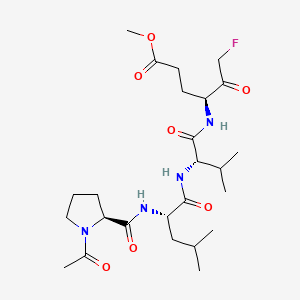

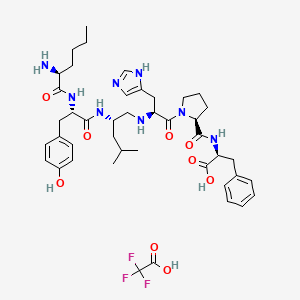
![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858030.png)
